(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt
Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It exhibits high affinity for the αvβ6 integrin (pKi = 11) and possesses a long dissociation half-life (7 hours). It is highly soluble in saline at pH 7 (>71 mg/mL) and displays pharmacokinetic properties suitable for inhaled dosing. []
Relevance: While this compound has a more complex structure, it shares a core butanoic acid moiety with the target compound, 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both compounds also feature a nitrogen-containing heterocycle substituent, indicating potential similarities in their chemical properties. []
2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic Acid
Compound Description: This compound is the product of a multi-step synthesis outlined in the provided abstract. The synthesis utilizes phenol, a halogenated dodecane, and various reagents to yield the final product, 2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid. []
Relevance: This compound and 2-(4,4-Difluoropiperidin-1-yl)butanoic acid both belong to the class of substituted butanoic acids. The key structural difference lies in the substituent at the 2-position of the butanoic acid chain. While 2-(4,4-Difluoropiperidin-1-yl)butanoic acid has a 4,4-difluoropiperidinyl group, this compound has a (4-dodecyloxyphenyl)sulfonyl group. []
Compound Description: This refers to a series of six compounds prepared using 3-amino-6-chloropyridazine as the starting material. These compounds were characterized using various spectroscopic techniques and evaluated for their pharmacokinetic properties. According to Lipinski's rule of five and Veber's rule, they demonstrate favorable drug-like properties and low toxicity profiles. []
Relevance: This group of compounds share a structural similarity with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid in their butanoic acid core and the presence of a nitrogen-containing heterocycle as a substituent. The difference lies in the specific heterocyclic system: the related compounds feature a pyridazine ring, while the target compound contains a piperidine ring. []
Compound Description: This refers to a class of compounds investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). These compounds incorporate a heteroaryl piperazine scaffold attached to a butanoic acid moiety. []
Relevance: The structural similarity between these compounds and 2-(4,4-Difluoropiperidin-1-yl)butanoic acid is evident in their shared butanoic acid core and the presence of a substituted piperazine ring. This suggests potential overlapping pharmacological activities, particularly in areas related to inflammation and pain. []
(S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
Compound Description: This compound was commercially obtained and its crystal structure analyzed. The study revealed the absolute configuration of the molecule to be (S). []
Relevance: This compound shares a core butanoic acid unit with the target compound, 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both compounds also feature a nitrogen-containing heterocycle attached to the butanoic acid chain. []
Compound Description: This compound is derived from 3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocene by reacting it with succinic anhydride in the presence of AlCl3. []
Relevance: This compound, although structurally distinct due to the diphosphaferrocene moiety, shares the butanoic acid core with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. The presence of this common structural element suggests possible similarities in their chemical reactivity and potential applications. []
4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic Acid and 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic Acid
Compound Description: These compounds were synthesized as potential IR-detectable metal-carbonyl tracers for the amino function. Both are thermally stable and display characteristic IR absorption bands of tungsten-coordinated CO ligands. X-ray analysis revealed their stabilization through intra- and intermolecular hydrogen bonds. They also exhibit two distinct redox events in cyclic voltammetry, attributed to azaferrocene- and W(CO)5-centered redox processes. []
Relevance: Although structurally diverse due to the azaferrocene moiety, these compounds share a structural motif with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid, namely the presence of a carboxylic acid group linked to a cyclic structure via a short alkyl chain. While the target compound contains a butanoic acid moiety, these compounds have a butanoic acid and a pentanoic acid, respectively. []
Compound Description: This refers to a series of 28 new butanoic acid derivatives synthesized and evaluated for their choleretic activity. The results indicated that many of these compounds displayed potent choleretic activity, some even surpassing the effects of dehydrocholic acid. []
Relevance: These compounds share the core structure of a substituted butanoic acid with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both groups feature a benzimidazole group, a nitrogen-containing heterocycle, further highlighting their structural similarities and potential for analogous biological activities. []
3-(2-Aryl-5R-benzimidazol-1-yl)butanoic Acids
Compound Description: Thirty compounds with this general structure were synthesized to investigate the impact of various substituents on the benzimidazole ring on their choleretic activity. The study revealed that many derivatives exhibited notable choleretic activity. []
Relevance: These compounds share a striking structural resemblance to 2-(4,4-Difluoropiperidin-1-yl)butanoic acid as both groups are characterized by a butanoic acid core substituted with a benzimidazole ring at the 3-position. This strong structural similarity suggests that these compounds likely share similar synthetic pathways and could potentially exhibit comparable biological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.